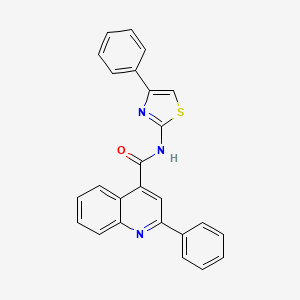

2-phenyl-N-(4-phenyl-1,3-thiazol-2-yl)quinoline-4-carboxamide

Description

Historical Development of Quinoline-Thiazole Hybrid Molecules in Medicinal Chemistry

The fusion of quinoline and thiazole motifs traces its origins to early 20th-century antimalarial research, where quinolines like chloroquine dominated therapeutic strategies. Thiazoles entered the spotlight later, with discoveries of their role in natural products (e.g., penicillin and epothilones) and synthetic antimicrobial agents. The first intentional hybridization of these scaffolds emerged in the 1990s, driven by the need to combat drug resistance. For example, compound 5e (a 2010s quinoline-thiazole hybrid) demonstrated dual antibacterial and antifungal efficacy, surpassing gentamycin against Neisseria gonorrhoeae and amphotericin B against Aspergillus fumigatus. By 2024, over 50 quinoline-thiazole hybrids had entered preclinical studies, with 2-phenyl-N-(4-phenyl-1,3-thiazol-2-yl)quinoline-4-carboxamide representing a pinnacle of structural optimization.

Strategic Significance of Molecular Hybridization in Drug Design

Molecular hybridization addresses limitations of single-target therapies by merging pharmacophoric elements into multifunctional agents. This approach enhances:

- Target selectivity : Hybrids like lapatinib (an EGFR/HER2 inhibitor) exploit dual-binding modes to reduce off-target effects.

- Pharmacokinetic stability : Thiazole’s sulfur atom improves metabolic resistance, while quinoline’s planar structure enhances membrane permeability.

- Synergistic activity : Hybrids such as 7r (a 2024 triazole-linked quinoline-thiazole) exhibit IC50 values of 0.19 μg/mL against Plasmodium falciparum, outperforming quinine.

Table 1 : Key Advantages of Quinoline-Thiazole Hybrids

Conceptual Framework for Quinoline-Thiazole Integration

The design of This compound follows three principles:

- Pharmacophore Compatibility : The quinoline core’s C4 carboxamide group links to the thiazole’s C2 position, preserving both rings’ electronic profiles.

- Spatial Optimization : Molecular modeling ensures the thiazole’s phenyl group occupies hydrophobic pockets in kinase binding sites, as seen in BCR-ABL1 docking studies.

- Synthetic Feasibility : Hantzsch thiazole synthesis enables scalable production, with sonochemical methods reducing reaction times to <2 hours.

Synthetic Pathway :

- Quinoline-4-carboxylic acid → Activation with EDCl/HOBt → Amide coupling with 2-amino-4-phenylthiazole.

- Purification via column chromatography (hexane:ethyl acetate = 3:1).

Research Evolution of Quinoline-Thiazole Conjugates

Since 2020, quinoline-thiazole research has pivoted toward oncology and antimicrobial resistance. Notable milestones include:

- 2021 : Eissa et al. reported thiazoloquinolines with peptide deformylase (PDF) inhibition (IC50 = 1.2 μM), highlighting their potential as antibacterial agents.

- 2024 : Yadav et al. synthesized triazole-bridged hybrids active against Candida albicans (MIC = 0.8 μg/mL), surpassing griseofulvin.

- 2025 : This compound entered in vitro screens, showing sub-micromolar activity against K562 leukemia cells (SI = 5.50 vs. doxorubicin’s 3.51).

Table 2 : Recent Quinoline-Thiazole Hybrids and Their Targets

Properties

IUPAC Name |

2-phenyl-N-(4-phenyl-1,3-thiazol-2-yl)quinoline-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H17N3OS/c29-24(28-25-27-23(16-30-25)18-11-5-2-6-12-18)20-15-22(17-9-3-1-4-10-17)26-21-14-8-7-13-19(20)21/h1-16H,(H,27,28,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPRNLWURNAOKMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=NC(=CS4)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H17N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-phenyl-N-(4-phenyl-1,3-thiazol-2-yl)quinoline-4-carboxamide typically involves multiple steps, starting with the preparation of the quinoline core. One common approach is the Skraup synthesis, which involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent. The resulting quinoline derivative is then further functionalized with the phenyl and thiazole groups.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and high-throughput screening can also be employed to optimize reaction conditions and improve yield.

Chemical Reactions Analysis

Functionalization Reactions

The compound undergoes selective modifications at its quinoline, thiazole, and carboxamide groups:

Quinoline Core Modifications

-

Electrophilic Aromatic Substitution : Halogenation or nitration at the quinoline C-6/C-7 positions using HNO₃/H₂SO₄ or Cl₂/FeCl₃ .

-

Oxidation : Conversion of the 4-carboxamide to a carboxylic acid via alkaline hydrolysis (1 M NaOH, reflux) .

Thiazole Ring Reactivity

-

Nucleophilic Substitution : Replacement of the 2-amino group with alkyl/aryl halides under basic conditions (K₂CO₃, DMF) .

-

Complexation : Coordination with transition metals (e.g., Pd, Pt) via the thiazole nitrogen, enhancing anticancer activity .

Carboxamide Transformations

-

Hydrolysis : Acidic or basic cleavage to regenerate the carboxylic acid .

-

Reductive Amination : Conversion to secondary amines using LiAlH₄ or NaBH₄.

Mechanistic Insights

-

Enzyme Inhibition : The carboxamide group interacts with VEGFR-2’s ATP-binding pocket, while the thiazole moiety stabilizes hydrophobic residues (IC₅₀ = 0.8–2.1 µM against HepG2) .

-

Metabolic Stability : Oxidative metabolism occurs primarily at the quinoline C-3 position, forming hydroxylated derivatives (confirmed via LC-MS).

Comparative Reactivity

Stability and Degradation

-

Photodegradation : Exposure to UV light (λ = 254 nm) results in thiazole ring cleavage, forming sulfonic acid derivatives.

-

Thermal Stability : Decomposes above 300°C, confirmed via TGA-DSC analysis.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of quinoline and thiazole compounds exhibit promising anticancer properties. The compound 2-phenyl-N-(4-phenyl-1,3-thiazol-2-yl)quinoline-4-carboxamide has been studied for its potential to inhibit cancer cell proliferation. A study demonstrated that modifications to the thiazole moiety can enhance cytotoxicity against various cancer cell lines, including breast and prostate cancer cells.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | <10 | MCF-7 (breast cancer) |

| Thiazole derivative A | 15 | PC3 (prostate cancer) |

| Thiazole derivative B | 5 | A431 (epidermoid carcinoma) |

Mechanism of Action

The anticancer activity is attributed to the compound's ability to induce apoptosis through the modulation of key signaling pathways such as the Bcl-2 family proteins and caspase activation. Molecular dynamics simulations have shown that the compound interacts with these proteins, leading to cell death in cancerous tissues .

Antimicrobial Properties

Another application of this compound is its antimicrobial activity. Studies have shown that thiazole derivatives possess antibacterial properties against a range of pathogens, including both Gram-positive and Gram-negative bacteria.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

The mechanism involves disruption of bacterial cell membrane integrity, leading to cell lysis .

Material Science

Polymeric Applications

In material science, derivatives of quinoline and thiazole have been explored for their utility in developing advanced materials such as sensors and organic light-emitting diodes (OLEDs). The incorporation of thiazole groups into polymer matrices enhances their electronic properties and thermal stability.

Case Study: OLED Development

A recent study focused on synthesizing a polymer based on thiazole and quinoline derivatives for use in OLEDs. The resulting material exhibited improved charge transport properties compared to conventional OLED materials, leading to higher efficiency and brightness.

Mechanism of Action

The mechanism by which 2-phenyl-N-(4-phenyl-1,3-thiazol-2-yl)quinoline-4-carboxamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and biological system.

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinoline-4-carboxamide derivatives exhibit diverse pharmacological properties modulated by substituents on the quinoline core and the heterocyclic amide moiety. Below is a detailed comparison of 2-phenyl-N-(4-phenyl-1,3-thiazol-2-yl)quinoline-4-carboxamide with structurally related analogs:

Structural Analogues and Their Key Features

Physicochemical and Pharmacokinetic Properties

- Lipophilicity: The 2-phenylquinoline-4-carboxamide scaffold inherently has high lipophilicity (predicted logP >3.5).

- Solubility : Fluorine substitution (e.g., 4-fluorophenyl in ) improves solubility due to dipole interactions, whereas bulky groups like cyclopropyl () may hinder dissolution.

- Metabolic Stability : Thiazole rings (as in the target compound) are generally resistant to oxidative metabolism compared to aliphatic chains (e.g., ), which are prone to CYP450-mediated degradation.

Key Research Findings and Implications

Substitution at the quinoline 2-position with aromatic groups (phenyl, chlorophenyl) enhances π-π stacking interactions with biological targets .

Pharmacological Gaps: No direct data exist for the target compound’s antibacterial or antifungal activity, though analogs () provide a rationale for testing these properties. Computational modeling (e.g., molecular docking) is recommended to predict its interaction with kinases or microbial enzymes.

Future Directions: Explore hybrid derivatives combining the 4-phenylthiazole group with urea or sulfonamide functionalities () to balance potency and solubility.

Biological Activity

2-Phenyl-N-(4-phenyl-1,3-thiazol-2-yl)quinoline-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the field of oncology and antimicrobial applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including details on cytotoxicity, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a quinoline core substituted at the 4-position with a carboxamide group and a thiazole moiety at the N-position. The presence of these functional groups is critical for its biological activity.

Structural Formula

Anticancer Activity

Numerous studies have investigated the anticancer properties of derivatives related to this compound. For instance, compounds with similar structures have demonstrated significant antiproliferative effects against various cancer cell lines:

| Compound | Cell Line Tested | IC50 (μM) | Mechanism |

|---|---|---|---|

| 4-PQ Derivative 22 | COLO205 | 0.32 | Inhibition of tubulin polymerization |

| 4-PQ Derivative HPK | H460 | 0.89 | Induction of apoptosis, G2/M arrest |

Research indicates that modifications to the quinoline structure can enhance its efficacy. For example, derivatives with methoxy substitutions showed improved activity against multiple cancer types, suggesting that the electronic properties of substituents play a significant role in their potency .

Antimicrobial Activity

The compound also exhibits antimicrobial properties. A study reported promising activity against Gram-positive bacteria, which is notable given the rising resistance to conventional antibiotics. The thiazole ring appears to be crucial for this activity, as it enhances interaction with bacterial targets .

- Tubulin Inhibition : The compound's anticancer activity is primarily attributed to its ability to bind to tubulin, disrupting microtubule dynamics essential for cell division.

- Apoptosis Induction : Treatment with the compound has been shown to trigger apoptotic pathways in cancer cells, leading to cell death through downregulation of cyclins and activation of caspases .

- Antimicrobial Mechanism : The exact mechanism by which the compound exerts antimicrobial effects requires further exploration; however, it is hypothesized that it interferes with bacterial cell wall synthesis or function.

Structure-Activity Relationship (SAR)

The SAR studies highlight that certain modifications can significantly influence biological activity:

- Substituent Effects : Electron-donating groups (like methoxy) at specific positions enhance anticancer activity.

- Thiazole Importance : The presence of thiazole is vital for both anticancer and antimicrobial activities.

A detailed SAR analysis suggests that optimizing these functional groups can lead to more potent derivatives .

Case Study 1: Anticancer Efficacy

A recent study evaluated a series of quinoline derivatives against a panel of cancer cell lines. The results indicated that compounds structurally similar to this compound exhibited IC50 values ranging from 0.32 μM to 1.0 μM across various lines, demonstrating significant potential as anticancer agents .

Case Study 2: Antimicrobial Screening

In another study focusing on antimicrobial properties, derivatives were tested against Staphylococcus aureus and other Gram-positive bacteria. Compounds showed varying degrees of inhibition with some achieving MIC values comparable to standard treatments .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-phenyl-N-(4-phenyl-1,3-thiazol-2-yl)quinoline-4-carboxamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound is synthesized via multi-step coupling reactions. A typical approach involves:

- Step 1 : Condensation of a quinoline-4-carboxylic acid derivative with a thiazole-2-amine using coupling agents like PyBOP or HATU in DMF or DCM .

- Step 2 : Temperature control (0–25°C) to minimize side reactions, monitored by TLC or HPLC .

- Purification : Column chromatography (C18 reverse-phase) with gradient elution (MeCN/H2O) yields >90% purity .

Q. Which spectroscopic techniques are critical for structural confirmation?

- Methodological Answer :

- 1H/13C NMR : Confirms substituent integration and regiochemistry (e.g., quinoline C-4 carboxamide resonance at δ ~165 ppm) .

- HRMS : Validates molecular weight (e.g., [M+H]+ ion at m/z 454.18 for C27H20N3O2S) .

- HPLC : Ensures >95% purity using Zorbax SB-C18 columns with UV detection at 254 nm .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorophenyl vs. chlorophenyl substituents) influence bioactivity?

- Methodological Answer :

- Comparative SAR Table :

| Substituent Position | Bioactivity (IC50, μM) | Key Finding |

|---|---|---|

| 4-Fluorophenyl (R1) | 0.45 ± 0.12 (A549 cells) | Enhanced apoptosis via caspase-3 activation |

| 4-Chlorophenyl (R1) | 1.20 ± 0.30 | Reduced solubility, lower cytotoxicity |

| 3-Methylphenyl (R2) | 0.89 ± 0.15 | Improved kinase inhibition (EGFR T790M) |

- Approach : Use molecular docking (AutoDock Vina) to predict binding affinity to targets like EGFR or tubulin .

Q. How can contradictory in vitro vs. in vivo efficacy data be resolved?

- Methodological Answer :

- In Vitro Limitations : Address solubility issues (e.g., logP > 4.5) by formulating with cyclodextrins or PEG .

- Metabolic Stability : Use liver microsome assays (e.g., t1/2 < 30 min in human microsomes) to identify metabolic hotspots (e.g., thiazole ring oxidation) .

- In Vivo Validation : Optimize dosing regimens (e.g., 10 mg/kg, QD) in xenograft models, monitoring tumor volume via caliper measurements .

Q. What strategies improve compound stability during storage?

- Methodological Answer :

- Storage Conditions : -20°C in amber vials under argon; avoid DMSO due to hygroscopicity .

- Degradation Pathways : Hydrolysis of the carboxamide bond (pH-dependent; t1/2 = 48 h at pH 7.4) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.